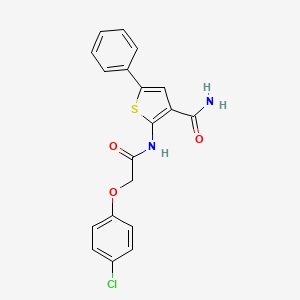

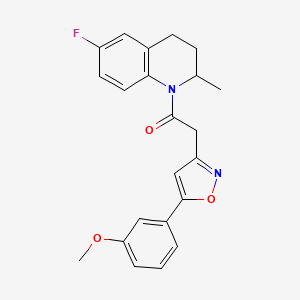

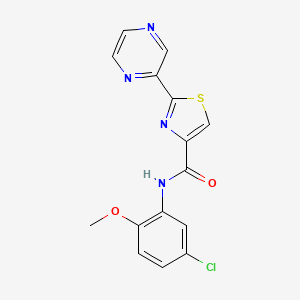

![molecular formula C22H19N3O4S2 B2505500 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 330190-07-3](/img/structure/B2505500.png)

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and cardiac electrophysiological activities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the introduction of various substituents to the benzamide core to modulate the compound's biological activity. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with some compounds showing significant potency in in vitro assays . Similarly, the synthesis of substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties has been reported . These studies suggest that the synthesis of this compound would likely involve strategic functionalization of the benzamide core to achieve the desired biological effects.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For instance, a novel benzamide compound's structure was determined using X-ray diffraction, indicating crystallization in a triclinic system . DFT calculations can complement experimental data, providing insights into the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map . These analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through theoretical calculations and experimental assays. The MEP surface map and potential energy surface (PES) scans can predict the chemical reactivity of the molecule . Additionally, the antioxidant properties of benzamide compounds can be determined using assays such as the DPPH free radical scavenging test, which provides information on the compound's ability to act as a radical scavenger .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their thermodynamic properties, can be calculated using DFT. These properties are influenced by the molecular geometry and the nature of substituents on the benzamide core. The calculated values can be compared with experimental data to validate the theoretical models . Understanding these properties is essential for the development of benzamide derivatives as therapeutic agents, as they affect the compound's stability, solubility, and overall pharmacokinetic profile.

Aplicaciones Científicas De Investigación

Antimicrobial and Pharmacological Applications :

- A study synthesized compounds similar to the specified benzothiazole for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The compounds were synthesized by condensing Ethylchloroformate with substituted 2-aminobenzothiazoles (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).

Anticancer Properties :

- Another research focused on similar benzamide compounds as novel PI3K inhibitors and anticancer agents. These compounds showed antiproliferative activities against human cancer cell lines, suggesting their potential as anticancer agents (Shao, T., Wang, J., Chen, J.-G., et al., 2014).

Cardiac Electrophysiological Activity :

- A study on N-substituted imidazolylbenzamides, structurally related to benzothiazoles, demonstrated that these compounds have potent class III electrophysiological activity, indicating their potential use in cardiac applications (Morgan, T. K., Lis, R., Lumma, W. C., et al., 1990).

Antimicrobial Studies of Pyridine Derivatives :

- Benzothiazole derivatives have been synthesized and shown to possess considerable antibacterial activity (Patel, N. B., & Agravat, S. N., 2009).

Corrosion Inhibitors :

- Benzothiazole derivatives were investigated for their corrosion inhibiting effect against steel in acidic solutions, showing high inhibition efficiencies (Hu, Z., Yan-bin, M., Ma, X., et al., 2016).

Radiosensitizers in Cancer Treatment :

- Some benzothiazole derivatives have been studied for their effectiveness as radiosensitizers and anticarcinogenic compounds against various cancer cell lines (Majalakere, K., Kunhana, S. B., Rao, S., et al., 2020).

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c1-14-7-10-16(11-8-14)31(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(29-2)13-20(19)30-22/h3-13,25H,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCMTHHLWWHWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

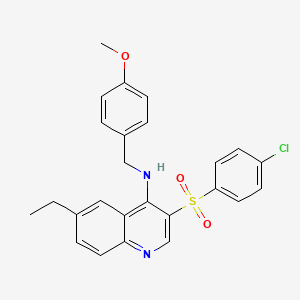

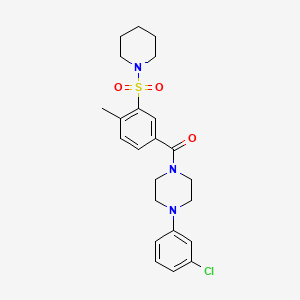

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)

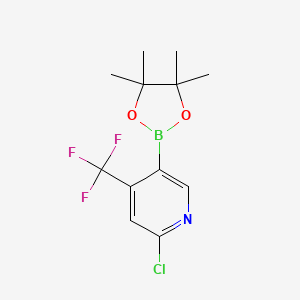

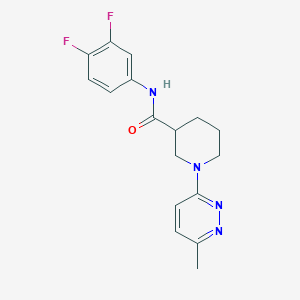

![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)

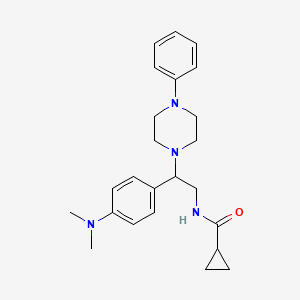

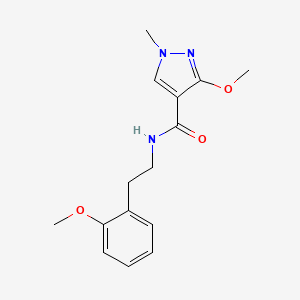

![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)